molecular formula C20H16N4O2 B7467445 ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate

ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate

Cat. No. B7467445
M. Wt: 344.4 g/mol
InChI Key: RDFIRBRKPFWUMI-VBKFSLOCSA-N
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Description

Ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate, also known as compound 1, is a synthetic molecule that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 is not fully understood, but it is believed to act through multiple pathways. In the field of anti-inflammatory research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In the field of anti-cancer research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the field of anti-oxidant research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In the field of anti-inflammatory research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In the field of anti-cancer research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In the field of anti-oxidant research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to protect cells from oxidative stress and reduce lipid peroxidation.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in the laboratory. Another advantage is that it has shown promising results in various scientific research fields. However, one limitation is that its mechanism of action is not fully understood. Another limitation is that its potential therapeutic applications have not been fully explored.

Future Directions

There are several future directions for the research on ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1. One direction is to further investigate its mechanism of action in various scientific research fields. Another direction is to explore its potential therapeutic applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could be conducted to determine the toxicity and safety of ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 in vivo. Overall, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has shown promising results in scientific research and has the potential to be developed into a therapeutic agent.

Synthesis Methods

Compound 1 can be synthesized through a multi-step reaction process. The first step involves the condensation of 4-phenylpyridine-3-carboxaldehyde with 4-phenyl-1H-pyrazol-3-amine to form an intermediate ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate. This intermediate ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate is then reacted with ethyl cyanoacetate in the presence of a base to form ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic applications in various scientific research fields. In the field of anti-inflammatory research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has shown promising results in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. In the field of anti-cancer research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been studied for its ability to induce apoptosis in cancer cells by activating the caspase pathway. In the field of anti-oxidant research, ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate 1 has been shown to protect cells from oxidative stress by scavenging free radicals.

properties

IUPAC Name

ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-2-26-20(25)16(13-21)12-17-14-24(18-6-4-3-5-7-18)23-19(17)15-8-10-22-11-9-15/h3-12,14H,2H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFIRBRKPFWUMI-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=NC=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=NC=C2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (Z)-2-cyano-3-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enoate

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